2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide
Description
2-Phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide is a propanamide derivative characterized by a phenoxy group at the C2 position and a 4-phenyloxan-4-ylmethyl substituent on the amide nitrogen. The oxane (tetrahydropyran) ring introduces conformational rigidity, while the phenoxy group contributes to electronic modulation.
Properties
IUPAC Name |
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-17(25-19-10-6-3-7-11-19)20(23)22-16-21(12-14-24-15-13-21)18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUZDLKNNUKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves the reaction of phenoxyacetic acid with appropriate amines under controlled conditions. One common method involves the use of haloacetamides in the presence of a base such as potassium phosphate monohydrate and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is carried out in a solvent like toluene under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Electronic Differences
- Oxane Ring vs. Piperidine/Azacycles: The oxane ring in the target compound (tetrahydropyran) provides a six-membered oxygen-containing heterocycle, distinct from the nitrogen-containing piperidine in or the thiazole/oxadiazole rings in .
- Phenoxy Group vs. Chlorophenoxy/Thioamide: The phenoxy group in the target compound is less electron-withdrawing than the 2,4-dichlorophenoxy group in MBX 1642 but more lipophilic than the thioamide group in .
- Substituent Flexibility : The 4-phenyloxan-4-ylmethyl group introduces steric bulk compared to the smaller fluorobenzyl group in MBX 1642 or the linear hydroxyethyl group in 12b .
Physicochemical Properties
- Molecular Weight : The target compound (~325.4 g/mol) is lighter than MBX 1642 (342.0 g/mol) but heavier than N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (276.38 g/mol) .
- Melting Points : MBX 1642 has a sharp melting point (120–121°C) , while compounds in exhibit broader ranges (134–178°C) due to varied substituents .
Pharmacological Implications
- Enzyme Inhibition: MBX 1642’s dichlorophenoxy group enhances binding to hydrophobic enzyme pockets, a feature absent in the target compound .
- Antimicrobial Activity : Thiazole-containing analogs (e.g., 7c) show promise in antibacterial applications , whereas the target compound’s oxane ring may favor different biological targets.
- Solubility : Hydroxy groups in 12b improve aqueous solubility compared to the more lipophilic oxane ring in the target compound.
Biological Activity
2-Phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a phenoxy group, which is known for enhancing the pharmacological properties of various compounds, particularly in targeting specific receptors and pathways involved in diseases such as cancer and neurodegenerative disorders.
The compound consists of a phenoxy group connected to a propanamide backbone, with an oxane moiety that contributes to its biological profile. The phenoxy group is critical for binding interactions with biological targets, influencing the compound's efficacy and specificity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar phenoxy-containing compounds. For instance, derivatives with phenoxy groups have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, a phenoxyalkylpiperidine derivative exhibited an IC50 value of 0.29 µM against OVCAR-4 ovarian cancer cells, outperforming standard treatments like Staurosporin .
Table 1: Anticancer Activity of Phenoxy Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | OVCAR-4 | 0.29 | |
| Compound B | MDA-MB-468 | 0.35 | |
| Staurosporin | OVCAR-4 | 5.86 |
Neuroprotective Effects
The neuroprotective effects of compounds with similar structures have also been documented. For example, certain phenoxy derivatives showed promising results in reducing neurodegeneration in models of Alzheimer's disease by modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function . The presence of the phenoxy group was found to enhance binding affinity to these receptors, thereby improving neuroprotective outcomes.
Study on Histamine H3 Receptor
In a study focusing on histamine H3 receptor antagonists, compounds featuring a phenoxy moiety were shown to significantly influence neurotransmitter levels associated with cognitive functions and mood regulation. The research indicated that these compounds could be potential candidates for treating disorders like ADHD and schizophrenia .
Inhibition of Vascular Endothelial Growth Factor (VEGF)
Another notable case involved the inhibition of VEGF signaling pathways by phenoxy derivatives. One compound reduced VEGF levels by 85% in ovarian cancer cells through the inhibition of VEGFR-2 phosphorylation, indicating its potential role in antiangiogenic therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
